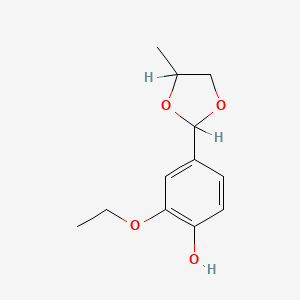

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

Description

Propriétés

IUPAC Name |

2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-14-11-6-9(4-5-10(11)13)12-15-7-8(2)16-12/h4-6,8,12-13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUIILQWHYHIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2OCC(O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867662 | |

| Record name | Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a faint vanillic odour | |

| Record name | Ethyl vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1147/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

160.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1147/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.161-1.175 | |

| Record name | Ethyl vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1147/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68527-76-4 | |

| Record name | Ethylvanillin propylene glycol acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillin propylene glycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLIN PROPYLENE GLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP1L5D6A0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, a compound of interest in various chemical and pharmaceutical research fields. This document details the synthetic protocol, physical properties, and spectroscopic data for this molecule, also known as Ethylvanillin propylene glycol acetal.

Compound Overview

This compound is a derivative of ethylvanillin, where the aldehyde functional group is protected as a propylene glycol acetal. This modification can alter the compound's physical properties, such as stability and solubility, which is of interest in various applications, including flavor and fragrance chemistry, and as a potential intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 68527-76-4 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Appearance | Yellow Liquid |

| Density | 1.161-1.175 g/cm³ |

| Refractive Index | 1.528-1.535 |

| Flash Point | > 93.3 °C (> 200.0 °F) |

| Water Solubility | Insoluble |

| Solubility in Organic Solvents | Soluble in alcohol |

Synthesis Protocol

The synthesis of this compound is achieved through the acid-catalyzed acetalization of ethylvanillin with 1,2-propanediol. A detailed experimental procedure is outlined below.

Materials and Reagents

-

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde)

-

1,2-Propanediol (Propylene glycol)

-

Phosphoric acid (H₃PO₄)

-

Acetic anhydride ((CH₃CO)₂O)

-

Toluene

-

Saturated brine solution

-

20% Sodium carbonate (Na₂CO₃) solution

Experimental Procedure

The synthesis is a two-step process involving the preparation of a composite catalyst followed by the acetalization reaction.

Step 1: Preparation of the Composite Catalyst

-

To a three-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 5.0 g of phosphoric acid and 45.0 g of acetic anhydride.

-

Heat the mixture and maintain it at 35°C for 24 hours to obtain the composite catalyst.

Step 2: Acetalization Reaction

-

In a separate three-necked flask equipped with a thermometer, stirrer, a Dean-Stark apparatus or water-oil separator, and a reflux condenser, place 1.0 kg (6.0 mol) of ethylvanillin, 0.92 kg (12.0 mol) of 1,2-propanediol, and 50.0 g of the prepared composite catalyst.

-

Add 2.0 kg of toluene to the flask.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus. The dehydration time is approximately 20 hours.

-

After the reaction is complete, cool the system to room temperature.

-

Wash the reaction solution with saturated brine.

-

Neutralize the solution by adding a small amount of 20% sodium carbonate solution until the pH reaches 8-9.

-

Remove toluene and any unreacted 1,2-propanediol by distillation under normal pressure.

-

Purify the resulting product by distillation under reduced pressure, collecting the fraction at 150-152°C / 0.2 kPa.

The final product is obtained as a yellow liquid with a reported yield of up to 98%.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 6.8 - 7.2 | m | Ar-H |

| ~ 5.6 - 5.9 | d | Acetal H (on C2 of dioxolane) |

| ~ 4.1 | q | -O-CH₂ -CH₃ |

| ~ 3.5 - 4.5 | m | -O-CH₂ -CH(CH₃)-O- and -O-CH₂-CH (CH₃)-O- |

| ~ 1.4 | t | -O-CH₂-CH₃ |

| ~ 1.3 | d | -O-CH₂-CH(CH₃ )-O- |

| ~ 5.0 - 6.0 | br s | Ar-OH |

Note: The presence of a chiral center at the 4-position of the dioxolane ring results in diastereomers, which may lead to more complex splitting patterns or the appearance of multiple sets of signals for the dioxolane protons and the methyl group. A study has reported a doublet for the acetal proton in the range of δ = 5.6–5.8 ppm.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C -OH |

| ~ 145 - 150 | C -OEt |

| ~ 130 - 135 | Quaternary Ar-C |

| ~ 110 - 125 | Ar-C H |

| ~ 100 - 105 | Acetal C (C2 of dioxolane) |

| ~ 70 - 75 | -O-C H₂-CH(CH₃)-O- |

| ~ 70 - 75 | -O-CH₂-C H(CH₃)-O- |

| ~ 64 - 66 | -O-C H₂-CH₃ |

| ~ 15 - 20 | -O-CH₂-CH(C H₃)-O- |

| ~ 14 - 16 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (phenolic) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1600 - 1620 | Medium | C=C stretch (aromatic) |

| 1450 - 1550 | Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1000 - 1150 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 224 | [M]⁺ (Molecular ion) |

| 209 | [M - CH₃]⁺ |

| 166 | [M - C₃H₆O]⁺ (Loss of propylene oxide fragment) |

| 151 | [Ethylvanillin fragment]⁺ |

Logical Relationship Diagram

The formation of the target compound is a direct consequence of the reaction between an aldehyde and a diol to form a cyclic acetal. This relationship can be visualized as follows:

Caption: Formation of a cyclic acetal from an aldehyde and a diol.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from readily available starting materials. The provided physicochemical and spectroscopic data, although partially predicted due to the limited availability of experimental spectra in the public domain, offer a solid foundation for researchers working with this compound. The acetalization of ethylvanillin presents a straightforward method for the protection of its aldehyde group, enabling further synthetic transformations or modification of its biological and physical properties. It is recommended that researchers performing this synthesis confirm the structure and purity of their product using standard analytical techniques.

Ethyl Vanillin Propylene Glycol Acetal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillin propylene glycol acetal, systematically known as 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, is a synthetic compound valued for its characteristic sweet, creamy, and vanilla-like aroma. It serves as a stable and less discoloring alternative to ethyl vanillin in various applications, particularly in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical methodologies related to ethyl vanillin propylene glycol acetal, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of ethyl vanillin propylene glycol acetal are summarized below, providing essential data for its handling, formulation, and analysis.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Ethylvanillin propylene glycol acetal, EVPG acetal | [] |

| CAS Number | 68527-76-4 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [] |

| Molecular Weight | 224.25 g/mol | [] |

| Appearance | Colorless to slightly yellow viscous liquid | [] |

| Odor | Sweet, vanilla-like | [] |

| Taste | Smokey, not creamy-guaiacol | [] |

Technical Data

| Property | Value | Reference |

| Boiling Point | >160 °C at 1.0 mmHg | [] |

| Flash Point | >93.3 °C (>200.0 °F) Closed Cup | [] |

| Specific Gravity | 1.1580 to 1.1680 @ 25.00 °C | [1] |

| Refractive Index | 1.5260 to 1.5360 @ 20.00 °C | [1] |

| Vapor Pressure | 0.00002 mm Hg at 25 °C | [] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [] |

| logP (o/w) | 1.7 (estimated) | [1] |

| Stability | Stable in alkali with little discoloration. | [1] |

Experimental Protocols

Synthesis of Ethyl Vanillin Propylene Glycol Acetal

The synthesis of ethyl vanillin propylene glycol acetal is typically achieved through the acid-catalyzed acetalization of ethyl vanillin with propylene glycol. The following protocol is a generalized procedure based on available literature.

Materials:

-

Ethyl vanillin (C₉H₁₀O₃)

-

Propylene glycol (C₃H₈O₂)

-

Acid catalyst (e.g., p-toluenesulfonic acid, phosphoric acid)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ethyl vanillin in a suitable amount of anhydrous toluene.

-

Addition of Reagents: Add an excess of propylene glycol (typically 1.5 to 2 molar equivalents) to the flask.

-

Catalysis: Introduce a catalytic amount of an acid catalyst (e.g., 0.01 to 0.05 molar equivalents of p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain the pure ethyl vanillin propylene glycol acetal.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for the identification and quantification of ethyl vanillin propylene glycol acetal.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification.

High-Performance Liquid Chromatography (HPLC):

HPLC can be used for the purity assessment and quantification of the compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.[3][4]

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 280 nm).[3]

-

Flow Rate: Typically 1.0 mL/min.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Biological Activity and Applications in Drug Development

While primarily used as a flavoring agent in food, beverages, and pharmaceuticals to mask unpleasant tastes, some studies have investigated the biological effects of ethyl vanillin and its derivatives.[3][4]

Research in the context of e-cigarette aerosols has shown that ethyl vanillin propylene glycol acetal can activate transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels.[5] These receptors are involved in sensory irritation and inflammatory responses. Further studies have indicated that, at high concentrations, the acetal may exhibit cytotoxic effects and impact mitochondrial function in respiratory epithelial cells.

For drug development professionals, the primary application of ethyl vanillin propylene glycol acetal lies in its use as an excipient to improve the palatability of oral formulations. Its stability in various conditions makes it a reliable choice for this purpose. However, its interaction with sensory receptors warrants consideration in the overall safety and tolerability assessment of a drug product.

Mandatory Visualizations

Caption: Synthesis workflow for ethyl vanillin propylene glycol acetal.

References

- 1. ethyl vanillin propylene glycol acetal, 68527-76-4 [thegoodscentscompany.com]

- 3. HPLC Determination of Vanillin and Ethyl Vanillin in Cosmetics [lhjyhxfc.mat-test.com]

- 4. s4science.at [s4science.at]

- 5. Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: A Technical Guide

Introduction

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known by its common name ethylvanillin propylene glycol acetal, is a synthetic compound utilized in the flavor and fragrance industry. Its chemical structure, derived from the reaction of ethylvanillin and 1,2-propanediol, imparts a stable, vanilla-like aroma, making it a valuable ingredient in various consumer products. This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of this compound. Due to the limited availability of public domain experimental spectra, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided for researchers and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which features a substituted phenol ring, an ethoxy group, and a methyl-substituted dioxolane ring.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | m | 3H | Ar-H |

| ~5.8 | s | 1H | O-CH -O (acetal) |

| ~5.5 | s (broad) | 1H | Ar-OH |

| ~4.2 - 4.4 | m | 1H | O-CH (CH₃)-CH₂ |

| ~4.1 | q | 2H | O-CH₂ -CH₃ |

| ~3.6 - 3.8 | m | 2H | O-CH-CH₂ |

| ~1.4 | t | 3H | O-CH₂-CH₃ |

| ~1.3 | d | 3H | O-CH(CH₃ )-CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C -OH (aromatic) |

| ~147 | C -OCH₂CH₃ (aromatic) |

| ~135 | C -CH(O)₂ (aromatic) |

| ~120 | Ar-C H |

| ~115 | Ar-C H |

| ~112 | Ar-C H |

| ~103 | O-C H-O (acetal) |

| ~75 | O-C H(CH₃)-CH₂ |

| ~70 | O-CH-C H₂ |

| ~64 | O-C H₂-CH₃ |

| ~16 | O-CH( C H₃)-CH₂ |

| ~15 | O-CH₂-C H₃ |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500 - 3300 | Broad, Medium | Phenolic O-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 2980 - 2850 | Medium-Strong | Aliphatic C-H | Stretching |

| 1610, 1500 | Medium-Strong | Aromatic C=C | Stretching |

| 1260 - 1200 | Strong | Aryl-O (ether) | Asymmetric Stretching |

| 1150 - 1050 | Strong | C-O (ether & acetal) | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion |

| 224 | [M]⁺ (Molecular Ion) |

| 209 | [M - CH₃]⁺ |

| 179 | [M - C₂H₅O]⁺ |

| 166 | [Ethylvanillin]⁺ |

| 151 | [M - C₃H₅O₂]⁺ |

| 123 | [Ethylvanillin - C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[2]

-

KBr Pellet (for solids): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Use a mass spectrometer equipped with a suitable ion source and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5] The resulting ions are separated by their mass-to-charge ratio (m/z).

-

ESI-MS: The sample solution is sprayed through a charged capillary, creating fine droplets from which ions are desorbed. This is a softer ionization technique that often results in a more prominent molecular ion peak.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the major fragment ions.[6] The fragmentation pattern provides valuable information about the molecular structure.[7][8]

Visualizations

Synthesis Workflow

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of ethylvanillin with 1,2-propanediol.[9][10]

Caption: Synthesis workflow for the target compound.

Spectroscopic Analysis Workflow

The structural characterization of the synthesized compound involves a series of spectroscopic analyses.

Caption: Workflow for spectroscopic analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. webassign.net [webassign.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ETHYL VANILLIN PROPYLENE GLYCOL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 10. CN104370875B - A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals - Google Patents [patents.google.com]

Solubility Profile of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data for this compound, this document presents the existing information and supplements it with data for the structurally similar and well-studied compound, vanillin, to provide a useful reference for formulation development and experimental design.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents remains limited in publicly available literature. However, the available qualitative and limited quantitative data are summarized below.

Table 1: Solubility of this compound

| Solvent | Temperature | Solubility | Method |

| Water | Not Specified | 1460 mg/L[1] | Not Specified |

| Ethanol | Room Temperature | Miscible[2] | Not Specified |

| Organic Solvents (General) | Not Specified | Soluble[2] | Not Specified |

| Alcohol | Not Specified | Soluble[] | Not Specified |

| Oils | Not Specified | Soluble[2] | Not Specified |

To provide a broader context for researchers, the following table presents the solubility of vanillin, a structurally related phenolic compound, in various organic solvents. This data can serve as a valuable initial guide for solvent selection in studies involving this compound.

Table 2: Solubility of Vanillin in Various Solvents at 298 K and 318 K [4]

| Solvent | Mole Fraction Solubility (x) at 298 K | Mole Fraction Solubility (x) at 318 K |

| Water | --- | --- |

| Ethanol | --- | --- |

| Ethylene Glycol (EG) | --- | --- |

| Ethyl Acetate (EA) | --- | --- |

| Isopropanol (IPA) | --- | --- |

| Propylene Glycol (PG) | --- | --- |

| Polyethylene Glycol-400 (PEG-400) | 4.29 x 10⁻¹ | --- |

| Transcutol | --- | --- |

| 1-Butanol | --- | --- |

| 2-Butanol | --- | --- |

Note: The original study provides a comprehensive dataset at various temperatures. Researchers are encouraged to consult the primary literature for detailed information.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of phenolic compounds like this compound. These protocols are based on standard and widely accepted laboratory practices.

Shake-Flask Method Coupled with Gravimetric Analysis

This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for solubility determination.[5][6][7][8]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Immediately filter the solution through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Determination:

-

Weigh the evaporating dish or vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. The evaporation can also be carried out under reduced pressure.

-

Once the solvent is completely evaporated, cool the dish or vial in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Mass of dissolved solute: (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility: Expressed as mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL).

-

Shake-Flask Method Coupled with UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore that absorbs in the UV-Vis spectrum and is often used for its speed and sensitivity.[9][10][11]

Materials:

-

This compound

-

Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) of the compound by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation and Separation of Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method to prepare a filtered saturated solution.

-

-

Spectroscopic Measurement:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax using the pure solvent as a blank.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Solubility: Expressed in molarity (mol/L) or mass per volume (e.g., mg/mL).

-

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

References

- 1. ethyl vanillin propylene glycol acetal, 68527-76-4 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 4. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Crystallographic Analysis of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the writing of this guide, the specific crystal structure of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol has not been deposited in publicly accessible crystallographic databases. The following guide provides a comprehensive, albeit hypothetical, overview based on established methodologies for the crystallographic analysis of similar small organic molecules. The data and protocols presented are representative and intended to serve as a practical reference for researchers in the field.

Introduction

This compound is a phenol ether, a class of organic compounds with various applications in flavor, fragrance, and pharmaceutical industries.[1] Understanding the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is crucial for elucidating its structure-activity relationships, guiding medicinal chemistry efforts, and ensuring solid-state stability for drug development.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2][3] This guide outlines the theoretical crystallographic data, experimental protocols for structure determination, and a generalized workflow for the crystallographic analysis of this compound.

Hypothetical Crystallographic Data

The following tables summarize the anticipated crystallographic data for this compound, based on common values for similar organic compounds.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₁₆O₄ |

| Formula Weight | 224.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.12 Å |

| b | 5.68 Å |

| c | 20.45 Å |

| α | 90° |

| β | 98.50° |

| γ | 90° |

| Volume | 1160.5 ų |

| Z | 4 |

| Calculated Density | 1.284 Mg/m³ |

| Absorption Coefficient | 0.093 mm⁻¹ |

| F(000) | 480 |

| Data Collection | |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12 ≤ h ≤ 12, -7 ≤ k ≤ 7, -25 ≤ l ≤ 25 |

| Reflections collected | 8124 |

| Independent reflections | 2540 [R(int) = 0.035] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2540 / 0 / 148 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.125 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-C(1) | 1.365(3) | C(2)-C(1)-O(1) | 118.5(2) |

| C(1)-C(2) | 1.390(4) | C(6)-C(1)-O(1) | 121.4(2) |

| C(2)-O(2) | 1.372(3) | C(1)-C(2)-O(2) | 119.8(2) |

| O(2)-C(7) | 1.425(3) | C(3)-C(2)-O(2) | 120.1(2) |

| C(7)-C(8) | 1.501(4) | C(2)-O(2)-C(7) | 117.6(2) |

| C(4)-C(9) | 1.510(3) | O(2)-C(7)-C(8) | 108.9(2) |

| C(9)-O(3) | 1.418(3) | C(4)-C(9)-O(3) | 110.2(2) |

| C(9)-O(4) | 1.415(3) | C(4)-C(9)-O(4) | 110.5(2) |

| O(3)-C(10) | 1.452(3) | C(9)-O(3)-C(10) | 106.1(2) |

| C(10)-C(11) | 1.521(4) | O(3)-C(10)-C(11) | 105.8(2) |

| C(11)-O(4) | 1.460(3) | C(10)-C(11)-O(4) | 102.3(2) |

Experimental Protocols

A plausible synthetic route involves the protection of the aldehyde group of ethylvanillin with propylene glycol to form the dioxolane ring.

-

Reaction Setup: A mixture of ethylvanillin (1 equivalent), propylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound.

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[4] Several methods can be employed for small organic molecules.[5][6][7]

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.[6]

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.

-

Crystal Mounting: A suitable single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.[2][8]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often 100 K or 293 K, using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated through various orientations to collect a complete set of diffraction data.[8][9]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of a small molecule crystal structure.

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Conclusion

While the specific crystal structure of this compound remains to be determined and reported, this technical guide provides a robust framework for its crystallographic analysis. The hypothetical data presented herein is representative of what can be expected for a molecule of this nature. The detailed experimental protocols offer a practical starting point for researchers aiming to elucidate its three-dimensional structure. The successful determination of this crystal structure will undoubtedly provide valuable insights for its future applications in various scientific and industrial domains.

References

- 1. Showing Compound this compound (FDB015061) - FooDB [foodb.ca]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. pulstec.net [pulstec.net]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. How To [chem.rochester.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. fiveable.me [fiveable.me]

- 9. creative-biostructure.com [creative-biostructure.com]

Unlocking Flavor Potential: A Technical Guide to Ethyl Vanillin Propylene Glycol Acetal in the Food Industry

For Researchers, Scientists, and Product Development Professionals

Abstract

Ethyl vanillin propylene glycol acetal, a derivative of the widely used flavoring agent ethyl vanillin, presents a compelling opportunity for the food industry to enhance flavor stability and control release in a variety of applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound. It delves into the mechanism of its function as a protected flavor, detailing its stability and acid-catalyzed hydrolysis for flavor release. While direct quantitative data for its performance in diverse food matrices remains an area for further proprietary research, this guide synthesizes available information and outlines experimental protocols for its evaluation. This document serves as a foundational resource for researchers and product developers seeking to leverage the unique attributes of ethyl vanillin propylene glycol acetal for next-generation food and beverage formulation.

Introduction

Ethyl vanillin is a synthetic flavoring agent with a potent, sweet, and creamy vanilla-like aroma, estimated to be three to four times stronger than vanillin.[1] Its application, however, can be limited by its reactivity and potential for discoloration, particularly in alkaline conditions or during thermal processing.[2][3] Ethyl vanillin propylene glycol acetal is a pro-flavoring agent designed to overcome these limitations. By masking the reactive aldehyde group of ethyl vanillin through acetal formation with propylene glycol, this compound offers enhanced stability. The desired vanilla flavor is subsequently released under specific conditions, primarily through acid-catalyzed hydrolysis.[4][5] This controlled release mechanism makes it a promising ingredient for a wide range of food products, including baked goods, confectionery, and beverages.[6][7]

This guide provides a detailed exploration of ethyl vanillin propylene glycol acetal, consolidating available technical data and outlining methodologies for its practical application and evaluation in food systems.

Physicochemical Properties

Ethyl vanillin propylene glycol acetal is a clear, colorless to pale yellow viscous liquid.[6] Its key physicochemical properties are summarized in Table 1.

| Property | Value | References |

| Chemical Name | 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | [8] |

| CAS Number | 68527-76-4 | [8][9] |

| FEMA Number | 3838 | [8][9] |

| JECFA Number | 954 | [8][9] |

| Molecular Formula | C₁₂H₁₆O₄ | [7] |

| Molecular Weight | 224.25 g/mol | [7] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [6] |

| Boiling Point | > 160 °C | [6] |

| Density | 1.163 g/cm³ | [6] |

| Refractive Index (n20/D) | 1.526 - 1.536 | [3] |

| Solubility | Insoluble in water; soluble in alcohol | [] |

| Purity | 95 - 100% (GC) | [6] |

Synthesis

The synthesis of ethyl vanillin propylene glycol acetal involves the acid-catalyzed reaction of ethyl vanillin with 1,2-propanediol (propylene glycol). This reaction is a reversible acetalization, and to drive the equilibrium towards the product, water is typically removed during the process.

A patented method describes the synthesis using a composite catalyst of acetic anhydride and phosphoric acid in an organic solvent like toluene.[11] The reaction is carried out under reflux with dehydration. The product is then isolated through a series of washing and distillation steps, achieving a high yield and purity.[11]

Synthesis of Ethyl Vanillin Propylene Glycol Acetal.

Flavor Release Mechanism: Acid-Catalyzed Hydrolysis

The primary mechanism for the release of ethyl vanillin from its propylene glycol acetal is acid-catalyzed hydrolysis. In the presence of an acid and water, the acetal linkage is cleaved, regenerating the parent aldehyde (ethyl vanillin) and the diol (propylene glycol). This reaction is the reverse of the synthesis process.

The rate of hydrolysis is highly dependent on the pH of the medium, with faster release occurring in more acidic conditions.[5][12] This pH-dependent release is a key feature for its application in the food industry. For instance, in acidic beverages, the flavor release would be relatively rapid, while in neutral pH products, the acetal would remain more stable.[13]

A study on various flavor acetals demonstrated complete hydrolysis within 2 hours in low pH environments such as soft drinks and yogurt.[4] In a study focused on e-liquids, the half-life of ethyl vanillin propylene glycol acetal in D₂O (a form of heavy water) was found to be approximately 70 hours, indicating its relative stability in a neutral aqueous environment.[14]

Acid-Catalyzed Hydrolysis of Ethyl Vanillin Propylene Glycol Acetal.

Potential Applications in the Food Industry

The enhanced stability and controlled release properties of ethyl vanillin propylene glycol acetal open up a range of potential applications in the food industry.

Baked Goods

In bakery products, flavor loss due to the high temperatures of baking is a significant challenge. Ethyl vanillin propylene glycol acetal, with its higher boiling point and thermal stability, can potentially offer better retention of the vanilla flavor profile during baking. The release of ethyl vanillin can be triggered by the acidic conditions that may develop in the dough during fermentation or through the use of leavening acids.

Beverages

In acidic beverages such as carbonated soft drinks and fruit juices, the acetal would hydrolyze to release the ethyl vanillin flavor.[13] The rate of release can be tailored by the pH of the beverage, offering possibilities for a more sustained flavor perception. In neutral pH beverages like milk or plant-based milks, the acetal would be more stable, potentially extending the flavor shelf-life.

Confectionery

In confectionery applications, particularly in hard candies and chewing gum, the slow hydrolysis of the acetal in the presence of saliva could lead to a longer-lasting flavor perception. Its stability in alkaline conditions also makes it suitable for use in products where ethyl vanillin might otherwise degrade or cause discoloration.[3]

Recommended Usage Levels

Based on FEMA GRAS (Generally Recognized as Safe) evaluations, the following are average usual and maximum usage levels for ethyl vanillin propylene glycol acetal in various food categories.[3]

| Food Category | Average Usual PPM | Average Maximum PPM |

| Baked Goods | 55.0 | 121.0 |

| Beverages (non-alcoholic) | 23.0 | 39.0 |

| Chewing Gum | 49.0 | 49.0 |

| Confectionery & Frostings | 125.0 | 352.0 |

| Frozen Dairy | 16.0 | 35.0 |

Experimental Protocols

To fully harness the potential of ethyl vanillin propylene glycol acetal, rigorous experimental evaluation is necessary. The following sections outline key experimental protocols.

Synthesis of Ethyl Vanillin Propylene Glycol Acetal

A general laboratory-scale synthesis can be adapted from the patented method:[11]

-

Apparatus: A round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Reactants and Catalyst:

-

Ethyl vanillin (1 mole equivalent)

-

1,2-Propanediol (1.2 to 2.0 mole equivalents)

-

Acid catalyst (e.g., p-toluenesulfonic acid, a composite of phosphoric acid and acetic anhydride)

-

Anhydrous toluene as the solvent.

-

-

Procedure: a. Combine ethyl vanillin, 1,2-propanediol, and toluene in the flask. b. Add the acid catalyst. c. Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. d. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed. e. Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by vacuum distillation.

Experimental Workflow for Synthesis and Characterization.

Analytical Determination in Food Matrices

The quantification of ethyl vanillin propylene glycol acetal and its hydrolysis product, ethyl vanillin, in food matrices can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Beverages: Direct injection after filtration, or liquid-liquid extraction with a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

Baked Goods/Confectionery: a. Homogenize the sample. b. Perform solvent extraction (e.g., using a Soxhlet apparatus or accelerated solvent extraction) with a non-polar solvent. c. For complex matrices, a clean-up step using Solid Phase Extraction (SPE) may be necessary to remove interferences.

-

Dairy Products: A protein precipitation step (e.g., with acetonitrile) followed by liquid-liquid or solid-phase extraction.[15]

-

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient to separate the analytes from other matrix components.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for both ethyl vanillin propylene glycol acetal and ethyl vanillin.

-

Quantification: Use of an internal standard (e.g., a structurally similar compound not present in the sample) and a calibration curve.

-

Sensory Evaluation

To assess the flavor profile and performance of ethyl vanillin propylene glycol acetal, sensory evaluation is crucial.

-

Sensory Panel: A trained panel of 8-12 individuals with demonstrated sensory acuity for vanilla-related aromas.

-

Test Methods:

-

Difference Testing (e.g., Triangle Test): To determine if there is a perceivable difference between a product flavored with ethyl vanillin and one with an equivalent amount of ethyl vanillin propylene glycol acetal.[16]

-

Descriptive Analysis: To characterize and quantify the sensory attributes of the flavor profile (e.g., creamy, smoky, sweet, artificial).[17] A spider web plot can be used to visualize the results.

-

Time-Intensity Analysis: To evaluate the temporal aspects of flavor perception, particularly for applications like chewing gum where a long-lasting flavor is desired.

-

-

Sample Preparation: Prepare food samples with equimolar concentrations of ethyl vanillin and ethyl vanillin propylene glycol acetal to ensure a fair comparison of the released flavor. A control sample with no added vanilla flavor should also be included.

Workflow for Sensory Evaluation.

Conclusion and Future Research

Ethyl vanillin propylene glycol acetal holds significant promise as a stable, controlled-release flavoring agent in the food industry. Its ability to protect the potent vanilla flavor of ethyl vanillin from degradation during processing and storage can lead to improved product quality and shelf-life. The acid-catalyzed release mechanism allows for targeted flavor delivery in a variety of food systems.

While this guide provides a solid foundation, further research is needed to fully elucidate the potential of this compound. Key areas for future investigation include:

-

Quantitative Stability and Release Studies: Detailed kinetic studies on the hydrolysis of ethyl vanillin propylene glycol acetal in a wider range of food matrices and under various processing conditions (e.g., baking profiles, pasteurization temperatures).

-

Comprehensive Sensory Analysis: Direct comparative sensory studies against ethyl vanillin in different food applications to quantify differences in flavor profile, intensity, and temporal release. Determination of flavor thresholds is also essential.

-

Interaction with Food Components: Investigating potential interactions between the acetal and other food ingredients (e.g., proteins, fats) and their impact on flavor release and perception.

By undertaking such research, the food industry can fully unlock the potential of ethyl vanillin propylene glycol acetal to create innovative and high-quality flavored products.

References

- 1. echemi.com [echemi.com]

- 2. WO2019121032A1 - Odorous acetals of ethyl vanillin and ethyl vanillin derivatives - Google Patents [patents.google.com]

- 3. ethyl vanillin propylene glycol acetal, 68527-76-4 [thegoodscentscompany.com]

- 4. openlib.tugraz.at [openlib.tugraz.at]

- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. netascientific.com [netascientific.com]

- 7. Ethyl vanillin propylene glycol acetal | CymitQuimica [cymitquimica.com]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. femaflavor.org [femaflavor.org]

- 11. CN104370875B - A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Difference Tests: Identifying Sensory Variations in Food Products • Food Safety Institute [foodsafety.institute]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Biological Activity of Substituted Dioxolane Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted dioxolane phenols represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on these compounds, with a particular focus on their antibacterial, antifungal, antioxidant, and anticancer properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.

Introduction

The 1,3-dioxolane ring is a versatile scaffold found in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1] When functionalized with a phenol moiety, the resulting substituted dioxolane phenols often display enhanced or novel therapeutic properties. The phenolic hydroxyl group can participate in hydrogen bonding and act as a hydrogen donor, contributing to antioxidant and radical scavenging activities, while the dioxolane ring and its substituents influence the molecule's overall lipophilicity, stereochemistry, and interaction with biological targets.[1][2] This guide will delve into the key biological activities of this promising class of compounds.

Antibacterial and Antifungal Activity

Substituted dioxolane phenols have demonstrated significant activity against a range of pathogenic bacteria and fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data: Antibacterial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of substituted dioxolane phenols against various bacterial and fungal strains.

| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) | Reference |

| 1 | >5000 | >5000 | >5000 | >5000 | >5000 | [3] |

| 2 | 625 | 625 | 1250 | >5000 | 156 | [3] |

| 3 | 625 | >5000 | 1250 | >5000 | 156 | [3] |

| 4 | 625 | 625 | 625 | 1250 | 156 | [3] |

| 5 | 1250 | 625 | 1250 | >5000 | 156 | [3] |

| 6 | 1250 | 625 | 1250 | 1250 | 156 | [3] |

| 7 | >5000 | 625 | 1250 | >5000 | 156 | [3] |

| 8 | 1250 | 625 | 1250 | 1250 | 156 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.

Principle: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth, and the MIC is recorded as the lowest concentration of the compound that inhibits growth.

Procedure:

-

Preparation of Test Compound: Dissolve the substituted dioxolane phenol in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve the desired starting concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Anticancer Activity

Several studies have explored the cytotoxic effects of substituted dioxolane phenols against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The following table presents a compilation of IC50 values for various phenolic and dioxolane-containing compounds against different human cancer cell lines. Note: Data for specifically substituted dioxolane phenols is limited and this table includes related compounds to provide a broader context.

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | MCF-7 (Breast) | 87.92 | [4] |

| THTMP | SK-BR-3 (Breast) | 172.51 | [4] |

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI) | MCF-7 (Breast) | 64.10 | [4] |

| HNPMI | SK-BR-3 (Breast) | 119.99 | [4] |

| 2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP) | MCF-7 (Breast) | 83.23 | [4] |

| THMPP | SK-BR-3 (Breast) | 113.94 | [4] |

| Phenolic fraction of Prunus arabica | AMJ13 (Breast) | 29.34 µg/mL | [5] |

| Phenolic fraction of Prunus arabica | SK-GT-4 (Esophageal) | 21.97 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the substituted dioxolane phenol compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a blank (medium only).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways in Anticancer Activity

While specific signaling pathways for substituted dioxolane phenols are still under investigation, related phenolic compounds are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Caption: Proposed apoptotic signaling pathway induced by substituted dioxolane phenols.

Antioxidant Activity

The phenolic moiety in substituted dioxolane phenols is a key contributor to their antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus preventing oxidative damage to cellular components.

Quantitative Data: Antioxidant Activity

The following table presents IC50 values from DPPH and ABTS radical scavenging assays for various phenolic compounds, providing a comparative context for the potential antioxidant activity of substituted dioxolane phenols.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |

| Gallic Acid | 3.77 ± 0.08 | 2.93 ± 0.03 | [10] |

| Ascorbic Acid | 4.42 ± 0.12 | 3.51 ± 0.05 | [10] |

| Quercetin | - | - | |

| Rutin | - | - | |

| Catechin | - | - | |

| Ferulic Acid | - | - | |

| Vanillic Acid | - | - | |

| Syringic Acid | - | - |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[11][12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare serial dilutions of the substituted dioxolane phenol compound in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH working solution with varying concentrations of the test compound. Include a control (DPPH solution with solvent) and a blank (solvent only).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Experimental Workflow

The general workflow for screening and evaluating the biological activity of substituted dioxolane phenols is depicted below.

Caption: General experimental workflow for the evaluation of substituted dioxolane phenols.

Conclusion and Future Directions

Substituted dioxolane phenols have emerged as a promising class of compounds with a broad spectrum of biological activities. Their demonstrated antibacterial, antifungal, and potential anticancer and antioxidant properties make them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

-

Synthesis of diverse libraries: The generation of a wider array of substituted dioxolane phenols will be crucial for establishing comprehensive structure-activity relationships (SAR).

-

In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is essential for understanding their mechanisms of action and for rational drug design.

-

In vivo studies: Promising candidates identified through in vitro screening should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Optimization of lead compounds: Medicinal chemistry efforts can be employed to optimize the potency, selectivity, and drug-like properties of lead compounds.

This technical guide provides a solid foundation for researchers interested in the biological activities of substituted dioxolane phenols and highlights the significant potential of these compounds in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.tuni.fi [researchportal.tuni.fi]

- 5. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical overview of the thermal stability of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol. As of the latest literature review, no specific experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound have been published. The information presented herein is an extrapolation based on the known thermal decomposition mechanisms of its constituent functional groups—namely, phenol ethers and 1,3-dioxolanes.

Introduction

This compound, also known as Ethylvanillin propylene glycol acetal, is a compound of interest in various chemical and pharmaceutical applications. Understanding its thermal stability is paramount for determining safe handling temperatures, predicting degradation pathways, and ensuring the integrity of formulations during manufacturing, storage, and application. This guide provides a comprehensive theoretical framework for its thermal behavior, detailed protocols for its experimental evaluation, and a summary of its known physicochemical properties.

Physicochemical Properties

A summary of the available data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 68527-76-4 |

| Appearance | Colorless to slightly yellow viscous liquid |

| Water Solubility | Insoluble |

| Organic Solvent | Soluble in organic solvents and oils |

Theoretical Thermal Degradation Pathways

The thermal decomposition of this compound is likely to proceed through a multi-step process involving the degradation of its two primary functional moieties: the ethoxy-phenol group and the methyl-dioxolane ring.

3.1. Initial Decomposition Steps

At elevated temperatures, the initial bond cleavage events are expected to occur at the weakest bonds in the molecule.

-

Pathway A: Cleavage of the Ethoxy Group: The C-O bond of the ethoxy group is susceptible to homolytic cleavage, which would result in the formation of an ethyl radical and a phenoxy radical. This is a common decomposition pathway for phenol ethers.

-

Pathway B: Decomposition of the Dioxolane Ring: The 1,3-dioxolane ring, being a cyclic acetal, can undergo thermal decomposition. This process is often initiated by the cleavage of a C-O bond within the ring, leading to the formation of a diradical intermediate. This intermediate can then fragment into smaller, more stable molecules. Studies on similar 1,3-dioxolanes suggest that this can lead to the formation of aldehydes, ketones, and other volatile organic compounds.[1]

3.2. Secondary Decomposition

The primary radical species and intermediates formed in the initial steps will undergo further reactions.

-